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Compound of Interest

Compound Name: Pregabalin hydrochloride

Cat. No.: B12754246

This document provides a detailed application note and protocol for the validation of an
analytical method for the determination of related substances in Pregabalin Hydrochloride.
The methodology adheres to the principles outlined in the International Council for
Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This protocol is intended for researchers,
scientists, and drug development professionals involved in quality control and stability testing of
pregabalin.

Introduction

Pregabalin is an anticonvulsant and anxiolytic drug.[6] The control of impurities and related
substances is a critical aspect of ensuring the quality, safety, and efficacy of the final drug
product.[6] During the synthesis and storage of pregabalin, several related substances and
potential degradation products can arise.[7][8] A robust and validated analytical method is
therefore essential for their accurate and precise quantification.

This application note describes a stability-indicating High-Performance Liquid Chromatography
(HPLC) method for the separation and quantification of known pregabalin related substances.

Analytical Method
Principle
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The method utilizes reversed-phase HPLC with UV detection to separate pregabalin from its
related substances. Since pregabalin lacks a significant UV chromophore, pre-column
derivatization with a suitable agent is often employed to enhance detection.[9][10] However, for
simplicity and to avoid potential side reactions, this protocol will focus on a direct UV detection
method at a lower wavelength, which has also been reported to be effective.[11][12]

Reagents and Materials

» Pregabalin Hydrochloride Reference Standard

e Pregabalin Related Compound A (4-isobutylpyrrolidin-2-one)

e Pregabalin Related Compound B (3-isobutylglutaric acid)

e Pregabalin Related Compound C ((R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid)
o Acetonitrile (HPLC Grade)

e Di-ammonium hydrogen phosphate (Analytical Grade)

o Orthophosphoric acid (Analytical Grade)

o Water (HPLC Grade)

Instrumentation and Chromatographic Conditions
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Parameter Specification

High-Performance Liquid Chromatography

Instrument .
(HPLC) system with a UV detector
Inertsil ODS-3V (250 mm x 4.6 mm, 5 pm) or
Column )
equivalent
0.01M Di-ammonium hydrogen phosphate
Mobile Phase A buffer, pH adjusted to 6.5 with orthophosphoric
acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
20
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 pL

Preparation of Solutions

o Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 v/v ratio.

» Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of
Pregabalin Hydrochloride Reference Standard in the diluent to obtain a concentration of
1000 pg/mL.
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» Related Substance Stock Solution: Accurately weigh and dissolve appropriate amounts of

each related substance in the diluent to obtain a concentration of 100 pg/mL for each

impurity.

o Spiked Sample Solution: Prepare a solution of pregabalin at the test concentration (e.g., 500

png/mL) and spike it with the related substance stock solution to achieve a final concentration

of 0.1% of each impurity with respect to the pregabalin concentration.

Method Validation Protocol

The analytical method shall be validated according to ICH Q2(R2) guidelines, covering the

parameters outlined below.

System Suitability

Protocol:

Inject the standard solution six times.

pregabalin peak.

Inject the diluent (blank) to ensure no interfering peaks are present.

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Calculate the relative standard deviation (%RSD) for the peak area and retention time of the

Calculate the tailing factor and the number of theoretical plates for the pregabalin peak.

Parameter Acceptance Criteria

%RSD of Peak Area <2.0%

%RSD of Retention Time <1.0%

Tailing Factor <20

Theoretical Plates = 2000
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Experimental Workflow for Analytical Method

Validation

Start: Define Analytical
Procedure & Purpose

Develop Validation Protocol
&

I (Define

Criteria) I

Linearity

Accuracy
(Spike Recovery)

(Calibration Curve)

Documentation & Reporting

Precision
(Repeatability, Intermediate Precision)

LOD & LOQ Robustness
(Varying Method Parameters)

(Signal-to-Noise or Calibration)

(Validation Report)

End: Method Approved
for Intended Use

Click to download full resolution via product page

Caption: Workflow for the validation of an analytical method.

Specificity

Protocol:

o Forced Degradation: Subject pregabalin samples to stress conditions (acid, base, oxidative,

thermal, and photolytic).

o Acid Degradation: 0.1N HCI at 60°C for 2 hours.
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[e]

Base Degradation: 0.1N NaOH at 60°C for 2 hours.

(¢]

Oxidative Degradation: 3% H202 at room temperature for 24 hours.

[¢]

Thermal Degradation: 105°C for 24 hours.

[¢]

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

e Analyze the stressed samples, along with an unstressed sample and a blank.
o Assess the resolution between the pregabalin peak and any degradation product peaks.

o Perform peak purity analysis for the pregabalin peak in the chromatograms of the stressed
samples using a photodiode array (PDA) detector.

Acceptance Criteria:

e The method should be able to separate pregabalin from its degradation products and known
related substances.

e The resolution between pregabalin and the nearest eluting peak should be > 2.0.

e The peak purity index for the pregabalin peak in stressed samples should be > 0.999.
Linearity

Protocol:

o Prepare a series of at least five solutions of each related substance ranging from the Limit of
Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range
would be from LOQ to 0.15%).

« Inject each solution in triplicate.
o Plot a graph of the mean peak area versus concentration for each related substance.

o Calculate the correlation coefficient (r?), y-intercept, and slope of the regression line.
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Parameter Acceptance Criteria
Correlation Coefficient (r2) >0.999
Y-intercept Should be close to zero
Accuracy
Protocol:

» Prepare a sample of pregabalin at the test concentration.

o Spike the sample with known amounts of each related substance at three different
concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

e Prepare each concentration level in triplicate.

e Analyze the spiked samples and calculate the percentage recovery for each related

substance.
Parameter Acceptance Criteria
% Recovery 90.0% - 110.0%
Precision
Protocol:

e Repeatability (Intra-day Precision):

o Prepare six separate samples of pregabalin spiked with the related substances at the
100% specification limit.

o Analyze the samples on the same day, with the same analyst and instrument.
o Calculate the %RSD for the peak area of each related substance.

 Intermediate Precision (Inter-day Precision):
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o Repeat the repeatability study on a different day, with a different analyst and/or a different

instrument.

o Calculate the %RSD for the peak area of each related substance across both days.

Parameter Acceptance Criteria
%RSD (Repeatability) < 5.0% for each related substance
%RSD (Intermediate Precision) < 10.0% for each related substance

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:
e Based on Signal-to-Noise Ratio:

o Determine the concentration of each related substance that gives a signal-to-noise ratio of
approximately 3:1 for LOD and 10:1 for LOQ.

o Based on the Standard Deviation of the Response and the Slope:
o Prepare a series of blank solutions and inject them.

o Calculate the standard deviation of the response (e.g., of the y-intercepts of regression

lines).

o Calculate LOD =3.3*(0/S) and LOQ =10 * (o / S), where o is the standard deviation of
the response and S is the slope of the calibration curve.

Parameter Acceptance Criteria

LOD To be determined and reported

To be determined and reported; must be < the

LOQ _ . .
reporting threshold for impurities

Robusthess
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Protocol:

Intentionally make small but deliberate variations to the method parameters.
o Analyze a system suitability solution and a spiked sample under each varied condition.

o Evaluate the effect of the variations on the system suitability parameters and the
guantification of the related substances.

o Typical variations include:

[e]

Flow rate (£ 0.1 mL/min)

o

Column temperature (£ 2°C)

[¢]

pH of the mobile phase buffer (x 0.2 units)

[¢]

Mobile phase composition (x 2% absolute)

Parameter Acceptance Criteria

System Suitability Must pass under all varied conditions

Should not be significantly affected by the
%RSD of results i
variations

Relationship of Analytical Method Validation
Parameters
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Caption: Interdependence of analytical method validation parameters.

Data Presentation

All quantitative data generated during the validation study should be summarized in tables for
clear comparison and reporting.
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Table 1: Linearity Data

Related Correlation

Substance Range (ugimL) Coefficient (r?) Slope Y-Intercept
Compound A LOQ-15
Compound B LOQ-15
Compound C LOQ-15

Table 2: Accuracy (Recovery) Data

% Recovery (Mean * SD,

Related Substance Spiked Level 3)
n=

Compound A 50%

100%

150%

Compound B 50%

100%

150%

Compound C 50%

100%

150%

Table 3: Precision Data
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Intermediate Precision

Related Substance Repeatability (%RSD, n=6)
(%RSD, n=12)

Compound A

Compound B

Compound C

Table 4: LOD and LOQ Data

Related Substance LOD (pg/mL) LOQ (pg/mL)

Compound A

Compound B

Compound C

Table 5: Robustness Data

Parameter Varied System Suitability Results % Change in Results
Flow Rate (+0.1 mL/min) Pass / Fail
Flow Rate (-0.1 mL/min) Pass / Falil
Column Temp (+2°C) Pass / Fail
Column Temp (-2°C) Pass / Fall
Mobile Phase pH (+0.2) Pass / Fail
Mobile Phase pH (-0.2) Pass / Fail
Conclusion

This application note provides a comprehensive protocol for the validation of an HPLC method
for the determination of related substances in Pregabalin Hydrochloride. Successful
completion of this validation protocol will demonstrate that the analytical method is suitable for
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its intended purpose, ensuring the reliable quality control of pregabalin drug substance and
product.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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